N-(2,5-dichlorophenyl)-2-[(3,5-dimethylphenyl)methylsulfanyl]acetamide
Description
N-(2,5-dichlorophenyl)-2-[(3,5-dimethylphenyl)methylsulfanyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenyl group and a dimethylphenylmethylsulfanyl group attached to an acetamide backbone
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[(3,5-dimethylphenyl)methylsulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NOS/c1-11-5-12(2)7-13(6-11)9-22-10-17(21)20-16-8-14(18)3-4-15(16)19/h3-8H,9-10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXISOATDJXHDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CSCC(=O)NC2=C(C=CC(=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2-[(3,5-dimethylphenyl)methylsulfanyl]acetamide typically involves the following steps:
Formation of the Acetamide Backbone: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.
Introduction of the Dichlorophenyl Group: This step involves the substitution of a hydrogen atom on the acetamide backbone with a 2,5-dichlorophenyl group, often using a halogenation reaction.
Attachment of the Dimethylphenylmethylsulfanyl Group: This can be done through a nucleophilic substitution reaction where the dimethylphenylmethylsulfanyl group is introduced to the acetamide backbone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Catalysts and solvents are often used to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-(2,5-dichlorophenyl)-2-[(3,5-dimethylphenyl)methylsulfanyl]acetamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-2-[(3,5-dimethylphenyl)methylsulfanyl]acetamide
- N-(2,5-dichlorophenyl)-2-[(4-methylphenyl)methylsulfanyl]acetamide
- N-(2,5-dichlorophenyl)-2-[(3,5-dimethylphenyl)ethylsulfanyl]acetamide
Uniqueness
N-(2,5-dichlorophenyl)-2-[(3,5-dimethylphenyl)methylsulfanyl]acetamide is unique due to the specific positioning of the dichlorophenyl and dimethylphenylmethylsulfanyl groups, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance its stability, solubility, and interaction with biological targets compared to similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
